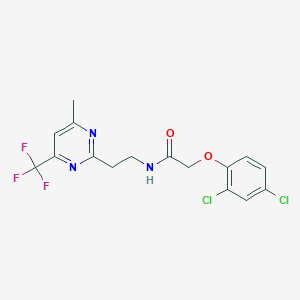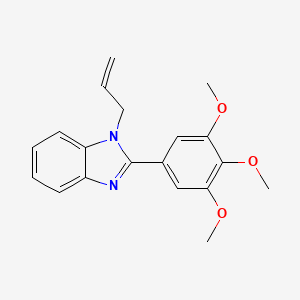
1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a benziodoxole moiety, which is a fused ring system containing iodine The presence of tetrafluoroethyl and dimethyl groups adds to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazole derivatives with tetrafluoroethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tetrafluoroethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
科学的研究の応用
1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The tetrafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom in the benziodoxole moiety can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- 1-(Pyrazole ethyl)-3,3-dimethyl-1,2-benziodoxole
- 1-(Pyrazole methyl)-3,3-dimethyl-1,2-benziodoxole
- 1-(Pyrazole trifluoroethyl)-3,3-dimethyl-1,2-benziodoxole
Uniqueness
1-(Pyrazole tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
特性
IUPAC Name |
1-[2-(3,3-dimethyl-1λ3,2-benziodoxol-1-yl)-1,1,2,2-tetrafluoroethyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4IN2O/c1-12(2)10-6-3-4-7-11(10)19(22-12)13(15,16)14(17,18)21-9-5-8-20-21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEQKHKBJYBHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(C(N3C=CC=N3)(F)F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2892806.png)



![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-propylurea](/img/structure/B2892814.png)


![4-{[3-(furan-2-yl)-1H-pyrazol-5-yl]formamido}-N-(quinolin-8-yl)butanamide](/img/structure/B2892818.png)
![1-butyl-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2892820.png)


![N-(4-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2892825.png)

![1-methanesulfonyl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine](/img/structure/B2892828.png)
